molecular formula C15H16N2O2 B1454664 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine CAS No. 1494421-86-1

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine

Cat. No. B1454664
M. Wt: 256.3 g/mol
InChI Key: XECVDHNODJITAV-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine, also known as BDB, is a chemical compound with potential applications in scientific research. BDB belongs to the class of benzodioxinamines and is structurally similar to the psychoactive drug MDMA (3,4-methylenedioxymethamphetamine). However, BDB does not possess the same psychoactive effects as MDMA and is primarily used in scientific research to investigate its biochemical and physiological effects.

Scientific Research Applications

Heterocyclic Compounds in Chemistry and Materials Science

  • Synthetic Applications: Heterocyclic compounds, including those with pyridine and benzodioxin moieties, are pivotal in synthetic organic chemistry. They serve as building blocks for developing compounds with marked biological activity. Research by Chalán-Gualán et al. (2022) on "3,4-Dihydro-2(1H)-pyridones" emphasizes their biological activities and their significance as precursors in the synthesis of various biologically active compounds, demonstrating the compounds' versatility in medicinal chemistry Chalán-Gualán et al., 2022.

Pharmacological Applications

  • Drug Development: The search for novel central nervous system (CNS) acting drugs has highlighted the importance of heterocycles containing nitrogen, sulfur, and oxygen. Compounds similar to the query chemical serve as lead molecules due to their potential CNS activity. This is detailed in the work of Saganuwan (2017), which reviews functional chemical groups as sources for synthesizing new CNS drugs Saganuwan, 2017.

Environmental and Safety Considerations

  • PFAS Removal: Research into the removal of persistent and mobile fluoro-organic chemicals (PFAS) from water supplies has identified amine-containing sorbents as effective materials. Ateia et al. (2019) critically review the development and application of such sorbents, which could potentially relate to the chemical functionalities of the compound for environmental remediation purposes Ateia et al., 2019.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-12(9-11-5-3-4-8-17-11)15-10-18-13-6-1-2-7-14(13)19-15/h1-8,12,15H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECVDHNODJITAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(CC3=CC=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine
Reactant of Route 2
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine
Reactant of Route 3
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine
Reactant of Route 4
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine
Reactant of Route 5
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine

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